molecular formula C16H28N6O2 B12685792 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) CAS No. 85508-21-0

1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

Cat. No.: B12685792
CAS No.: 85508-21-0
M. Wt: 336.43 g/mol
InChI Key: ULIKHNRXJNYEIK-UHFFFAOYSA-N
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Description

1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) (CAS: 85508-21-0) is a bis-imidazolone derivative featuring a decane (10-carbon) spacer connecting two 2-amino-1,5-dihydro-4H-imidazol-4-one moieties. Its molecular formula is C₁₈H₃₂N₆O₂, with a molecular weight of 364.49 g/mol (calculated) . This compound belongs to a class of bis-quaternary ammonium analogs, which are structurally related to bioactive quaternary ammonium compounds (QACs) known for antimicrobial properties .

Properties

CAS No.

85508-21-0

Molecular Formula

C16H28N6O2

Molecular Weight

336.43 g/mol

IUPAC Name

2-amino-3-[10-(2-amino-5-oxo-4H-imidazol-3-yl)decyl]-4H-imidazol-5-one

InChI

InChI=1S/C16H28N6O2/c17-15-19-13(23)11-21(15)9-7-5-3-1-2-4-6-8-10-22-12-14(24)20-16(22)18/h1-12H2,(H2,17,19,23)(H2,18,20,24)

InChI Key

ULIKHNRXJNYEIK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(N1CCCCCCCCCCN2CC(=O)N=C2N)N

Origin of Product

United States

Preparation Methods

The synthesis of EINECS 287-446-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The resulting azo compound is then complexed with hydroxychromate and 2-aminoethanol to form the final product. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

EINECS 287-446-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can convert the compound into lower oxidation states or alter the azo group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

EINECS 287-446-1 finds applications in multiple scientific research fields:

Mechanism of Action

The mechanism of action of EINECS 287-446-1 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s azo group and chromate moiety play crucial roles in its biological activity, potentially inhibiting enzyme function or altering protein structure. These interactions can disrupt cellular processes, leading to the compound’s observed effects in various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound is part of a homologous series of n,n’-(alkane-1,n-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) derivatives, differing primarily in alkane spacer length. Key analogs include:

Compound Name (Spacer Length) CAS Number Molecular Formula Molecular Weight (g/mol) Key References
Butane-1,4-diyl analog (4C) 94109-93-0 C₁₀H₁₄N₆O₂ 266.27
Octane-1,8-diyl analog (8C) 94109-91-8 C₁₄H₂₄N₆O₂ 308.38
Decane-1,10-diyl analog (10C) 85508-21-0 C₁₈H₃₂N₆O₂ 364.49
Dodecane-1,12-diyl analog (12C) 94109-90-7 C₁₈H₃₂N₆O₂ 364.49

Note: Discrepancies exist in molecular formulas reported for dodecane derivatives (e.g., C₁₈H₃₂N₆O₂ in vs. theoretical expectations for a 12-carbon chain). Further validation is required.

Physical and Chemical Properties

Property Butane-4C Octane-8C Decane-10C Dodecane-12C
Density (g/cm³) 1.61 - - -
Boiling Point (°C) 458.1 - - -
LogP (lipophilicity) - - - 1.32
Solubility Low in H₂O Moderate Moderate Low in H₂O
  • Lipophilicity Trends: Longer alkane spacers (e.g., 10C–12C) increase LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Butane-4C exhibits a high boiling point (458.1°C), suggesting strong intermolecular interactions .

Conformational and Solubility Differences

  • Spacer Flexibility: Longer spacers (10C–12C) adopt folded conformations in solution, improving interactions with hydrophobic bacterial membranes .
  • Solubility: Shorter spacers (4C–8C) exhibit higher aqueous solubility, making them more suitable for formulations requiring polar solvents .

Biological Activity

1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a compound with significant potential in medicinal chemistry. Its structure consists of two imidazole derivatives linked by a decane chain, which may influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • CAS Number : 85508-21-0
  • Molecular Formula : C16H28N6O2
  • Molecular Weight : 336.433 g/mol
  • LogP : 0.446

Biological Activity Overview

The biological activity of 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Cancer Cell Line IC50 (µM) Reference
HCT116 (Colon)6.2
MCF7 (Breast)18.76
T47D (Breast)4.363

The mechanism by which 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exhibits its biological activity may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Anticancer Properties

In a study evaluating the anticancer effects of various imidazole derivatives, 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HCT116 and MCF7 cells with IC50 values comparable to established chemotherapeutics such as doxorubicin.

Antifungal Activity Assessment

Another study focused on the antifungal properties of imidazole derivatives found that compounds similar to 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) showed notable activity against Candida albicans, suggesting potential applications in treating fungal infections.

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